molecular formula C6H9F4N B2546914 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine CAS No. 2248349-20-2

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine

Cat. No.: B2546914
CAS No.: 2248349-20-2
M. Wt: 171.139
InChI Key: OHCXQEACVZONHV-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine is an organic compound characterized by a cyclobutyl ring substituted with four fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine typically involves the fluorination of cyclobutyl derivatives followed by amination. One common method includes the reaction of 2,2,3,3-tetrafluorocyclobutanone with ammonia or an amine source under controlled conditions to yield the desired ethanamine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives .

Scientific Research Applications

1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The fluorine atoms in the cyclobutyl ring contribute to the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
  • 2,2,3,3-Tetrafluorobutanediol
  • 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride

Uniqueness: 1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the ethanamine group. This combination imparts distinct chemical and physical properties, making it different from other fluorinated compounds.

Properties

IUPAC Name

1-(2,2,3,3-tetrafluorocyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4N/c1-3(11)4-2-5(7,8)6(4,9)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXQEACVZONHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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